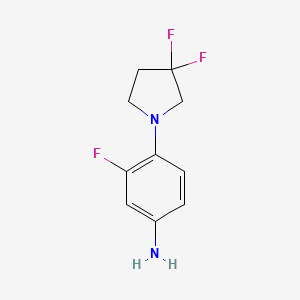

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline is an organic compound that belongs to the class of aromatic amines It features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety with a fluorine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dihalobutane and ammonia or a primary amine.

Introduction of Fluorine Atoms: The difluorination of the pyrrolidine ring can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Coupling with Aniline: The final step involves coupling the difluoropyrrolidine with 3-fluoroaniline through a nucleophilic aromatic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes several chemically significant reactions, primarily involving the amine group and fluorinated substituents:

Nucleophilic Substitution

The aniline amine group reacts with electrophilic reagents. For example, acylation reactions with carbamates or chloroformates are feasible, as demonstrated in related systems . Fluorination patterns may enhance the amine’s nucleophilicity due to electron withdrawal by fluorine atoms.

Fluorine Substitution

The pyrrolidine ring’s fluorine atoms may participate in substitution reactions under specific conditions. While direct evidence for this compound is limited, fluorinated piperidine derivatives often undergo nucleophilic aromatic substitution or dehydrofluorination.

Oxidation and Reduction

The amine group can be oxidized to nitroso or nitrate derivatives, while the pyrrolidine ring may undergo oxidation to form lactams. Reduction reactions could convert nitro groups (if present) back to amines .

Acylation of the Aniline Group

The primary amine reacts with electrophiles like phenyl chloroformate to form carbamates. A typical mechanism involves:

-

Deprotonation : The amine is deprotonated by a base (e.g., triethylamine) to form a nucleophile.

-

Electrophilic Attack : The nucleophilic amine attacks the carbonyl carbon of the electrophile.

-

Elimination : Formation of a carbamate with release of HCl .

Fluorine Substitution

Fluorine atoms on the pyrrolidine may act as leaving groups in nucleophilic aromatic substitution. For example:

-

Mechanism : A nucleophile replaces a fluorine atom via a two-step process (aromatic ring activation followed by substitution).

-

Conditions : Polar aprotic solvents (e.g., DMSO) and strong bases (e.g., KF) may facilitate such reactions .

Major Products

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Acylation | Phenyl chloroformate, Et₃N, DCM | N-Phenylcarbamate derivatives |

| Oxidation | KMnO₄, CrO₃, acidic/basic conditions | Nitroso/nitrate derivatives |

| Fluorine Substitution | Nucleophiles (e.g., amines), DMSO | Substituted pyrrolidine derivatives |

Reaction Conditions

-

Acylation : Carried out at room temperature in dichloromethane (DCM) with triethylamine as a base .

-

Fluorination : Requires polar aprotic solvents (e.g., DMSO) and fluoride sources (e.g., KF) at elevated temperatures (170–175°C) .

-

Oxidation/Reduction : Acidic or basic conditions with oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄).

Scientific Research Applications

Overview

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline is an organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring and an aniline moiety, both substituted with fluorine atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, material science, and biological studies due to its potential applications and biological activities.

Medicinal Chemistry

One of the primary applications of this compound is in the development of pharmaceutical compounds. Its structural characteristics allow it to serve as a building block for synthesizing drugs targeting neurological disorders. The presence of fluorine atoms enhances its binding affinity to biological targets, making it a candidate for developing selective inhibitors for various diseases.

Key Points:

- Targeting Neurological Disorders: The compound has been explored for its potential in treating conditions such as schizophrenia and Parkinson's disease by modulating dopamine receptor activity .

- Dipeptidyl Peptidase-IV Inhibition: Analogous compounds have shown promise as Dipeptidyl Peptidase-IV inhibitors, which are relevant in managing diabetes .

Material Science

In material science, this compound is investigated for its electronic properties. Its unique structure makes it suitable for applications in organic semiconductors and advanced materials.

Applications:

- Organic Electronics: The compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to facilitate charge transport .

Biological Studies

The compound serves as a valuable probe in biochemical assays, particularly in studying enzyme interactions and receptor binding. Its ability to modulate biological pathways makes it a significant focus in pharmacological research.

Research Findings:

- Enzyme Inhibition: Studies indicate that similar compounds can inhibit phosphodiesterases (PDEs), which play crucial roles in cellular signaling pathways .

- Antiviral Activity: Research demonstrates potential antiviral properties by affecting viral capsid assembly. For instance, it has been evaluated for its efficacy against hepatitis B virus (HBV) replication .

Case Studies

Several studies have explored the biological effects and therapeutic potential of this compound:

- Hepatitis B Virus Study: This study evaluated the compound's effectiveness against HBV, showing significant inhibition of viral replication.

- Inflammation Model: In animal models, related compounds demonstrated reduced inflammation markers and improved respiratory function.

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have identified modifications that enhance biological activity. The introduction of fluorine atoms has been shown to significantly improve potency against specific targets such as viral enzymes and inflammatory mediators.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions. This results in modulation of the target’s activity, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

- 4-(3,3-Difluoropyrrolidin-1-yl)piperidine

- 3-(3,3-Difluoropyrrolidin-1-yl)aniline

- 4-(3,3-Difluoropyrrolidin-1-yl)-2-fluoroaniline

Uniqueness

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of both aniline and pyrrolidine moieties further enhances its versatility in various chemical transformations and applications.

Biological Activity

4-(3,3-Difluoropyrrolidin-1-yl)-3-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with two fluorine atoms and an aniline moiety. This structural configuration is significant for its biological activity, particularly in targeting specific receptors or enzymes.

Research indicates that the compound may act on various biological pathways:

- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. For example, selective PDE4 inhibitors have been associated with anti-inflammatory effects and improved respiratory function in preclinical models .

- Antiviral Activity : The compound may exhibit antiviral properties by modulating viral capsid assembly. Analogous compounds have been reported to inhibit hepatitis B virus (HBV) replication through allosteric modulation of core protein assembly .

Biological Activity Data

The following table summarizes the biological activities and findings associated with this compound and related compounds:

Case Studies

Several studies have explored the biological effects of this compound:

- Hepatitis B Virus Study : A study evaluated the compound's efficacy in inhibiting HBV. Results indicated that it effectively reduced viral replication in vitro, demonstrating its potential as a therapeutic agent against HBV .

- Inflammation Model : In an animal model of asthma, compounds structurally related to this compound were shown to decrease airway hyperreactivity and eosinophil infiltration, suggesting a promising avenue for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Structure-activity relationship studies have been instrumental in identifying the optimal modifications that enhance the biological activity of similar compounds. The introduction of fluorine atoms has been noted to significantly improve potency against specific targets such as viral enzymes and inflammatory mediators .

Properties

IUPAC Name |

4-(3,3-difluoropyrrolidin-1-yl)-3-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2/c11-8-5-7(14)1-2-9(8)15-4-3-10(12,13)6-15/h1-2,5H,3-4,6,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDCILNIFJJENE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C2=C(C=C(C=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.